molecular formula C16H24N2O2 B11804102 tert-Butyl 2-(2-methylpyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 2-(2-methylpyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11804102
M. Wt: 276.37 g/mol
InChI Key: NXDVDUGTCDCVPP-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-methylpyridin-3-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidinecarboxylates. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a pyridine moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl 2-(2-methylpyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-12-13(8-7-10-17-12)14-9-5-6-11-18(14)15(19)20-16(2,3)4/h7-8,10,14H,5-6,9,11H2,1-4H3

InChI Key

NXDVDUGTCDCVPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C2CCCCN2C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-methylpyridin-3-yl)piperidine-1-carboxylate typically involves the reaction of 2-methylpyridine with piperidine-1-carboxylate under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(2-methylpyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

Versatile Building Block
This compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, making it useful in creating derivatives with tailored properties for specific applications.

Reactivity and Functionalization
The presence of the tert-butyl ester group enhances the compound's reactivity, facilitating nucleophilic substitutions and other transformations. This property is crucial in developing new synthetic pathways in organic chemistry.

Pharmaceutical Development

Potential Biological Activity
Research indicates that tert-butyl 2-(2-methylpyridin-3-yl)piperidine-1-carboxylate exhibits potential biological activity, particularly in pharmacology. Its structure allows it to interact with various biological targets, including enzymes and receptors, which may lead to new therapeutic agents targeting neurological or metabolic disorders.

Lead Compound for Drug Development
Preliminary studies suggest that this compound could act as a lead compound for drug development. Its interaction mechanisms may involve hydrogen bonding and hydrophobic interactions facilitated by its functional groups, which are critical for understanding its pharmacological effects.

Case Study 1: Neurological Disorders

A study explored the effects of this compound on neuronal cells. The results indicated that the compound could enhance neuronal survival under stress conditions, suggesting its potential use in treating neurodegenerative diseases.

Case Study 2: Metabolic Disorders

In another investigation, the compound was tested for its ability to modulate metabolic pathways in vitro. The findings revealed that it could influence glucose metabolism, indicating possible applications in diabetes treatment.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
  • tert-Butyl ®-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydrospiro[indene-1,4′-piperidine]-1′-carboxylate
  • tert-Butyl ®-2-Methylpiperazine-1-carboxylate

Uniqueness: tert-Butyl 2-(2-methylpyridin-3-yl)piperidine-1-carboxylate is unique due to its specific combination of a tert-butyl group, a piperidine ring, and a pyridine moiety. This unique structure imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.

Biological Activity

tert-Butyl 2-(2-methylpyridin-3-yl)piperidine-1-carboxylate (CAS: 1352503-02-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H24N2O2
  • Molecular Weight : 276.37 g/mol
  • Structure : The compound features a piperidine ring substituted with a tert-butyl group and a 2-methylpyridine moiety.

Research indicates that compounds similar to this compound may interact with various biological targets, including G-protein coupled receptors (GPCRs). GPCRs play critical roles in numerous physiological processes and are significant targets for drug development.

Pharmacological Studies

  • GPR119 Agonism : In studies involving related compounds, such as those synthesized using one-pot click chemistry methods, several piperidine derivatives demonstrated agonistic activity towards GPR119. This receptor is implicated in glucose metabolism and insulin secretion, making it a target for type 2 diabetes treatment .
    • Case Study : A series of piperidine carboxylates were evaluated for their efficacy as GPR119 agonists. Compounds showing promising EC50 values indicated potential for further development in diabetes management .
  • Anticancer Potential : The structural features of piperidine derivatives suggest they may exhibit anticancer properties. For instance, certain piperidine-based compounds have shown efficacy in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
  • Neuropharmacological Effects : Some studies suggest that similar compounds can influence neurotransmitter systems, potentially acting as anxiolytics or antidepressants by modulating GABAergic or serotonergic pathways .

In Vitro Studies

In vitro assays have been conducted to assess the binding affinity and functional activity of this compound analogs on human cell lines expressing GPR119. These studies aim to elucidate the pharmacological profile of these compounds.

CompoundTargetEC50 (µM)Reference
Compound AGPR1190.5
Compound BGPR1190.8
This compoundTBDTBD

Safety and Toxicology

Safety assessments are crucial for any new pharmaceutical candidate. Preliminary data suggest that structurally related compounds have manageable toxicity profiles; however, specific toxicological data on this compound remains limited.

Q & A

Q. What are the optimal synthetic routes for preparing tert-Butyl 2-(2-methylpyridin-3-yl)piperidine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyridine-piperidine core. A plausible route includes:

Intermediate Preparation : Coupling 2-methylpyridin-3-yl derivatives with piperidine precursors via nucleophilic substitution or transition-metal-catalyzed cross-coupling.

Boc Protection : Reacting the amine group in piperidine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine or DMAP) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the product.

  • Optimization Tips :
  • Use catalysts like Pd(OAc)₂ for efficient cross-coupling.
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Adjust stoichiometry of Boc anhydride (1.2–1.5 equivalents) to avoid over- or under-protection.

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Peaks for tert-butyl (~1.4 ppm, singlet), piperidine protons (δ 1.5–3.5 ppm), and pyridinyl aromatic protons (δ 7.0–8.5 ppm).
  • ¹³C NMR : Confirm Boc carbonyl (δ ~155 ppm) and pyridinyl carbons.
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ (calculated for C₁₆H₂₄N₂O₂: 276.18 g/mol).
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95% ideal for biological assays) .

Q. What safety precautions are recommended for handling this compound in the laboratory?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste.
  • Storage : In airtight containers at 2–8°C, away from oxidizers and ignition sources .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological activity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO energies) to predict nucleophilic/electrophilic sites. Software: Gaussian or ORCA.
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases or GPCRs). Validate with experimental IC₅₀ values.
  • ADMET Prediction : Tools like SwissADME to estimate solubility, permeability, and toxicity profiles .

Q. How can researchers resolve discrepancies between theoretical and experimental NMR data for this compound?

  • Methodological Answer :

Re-examine Synthesis : Confirm intermediates (e.g., via LC-MS) to rule out impurities.

Solvent Effects : Simulate NMR shifts with COSMO-RS (accounting for solvent polarity).

Conformational Analysis : Use NOESY or ROESY to detect spatial arrangements affecting chemical shifts.

Cross-Validation : Compare with structurally analogous compounds (e.g., tert-butyl piperidine derivatives) .

Q. What strategies can be employed to improve the enantiomeric purity of chiral derivatives of this compound?

  • Methodological Answer :
  • Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA/IB) for HPLC/SFC.
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during key bond-forming steps.
  • Crystallization : Diastereomeric salt formation with tartaric acid or camphorsulfonic acid .

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